Methyl 9-hydroxytridec-10-en-12-ynoate
Description
Methyl 9-hydroxytridec-10-en-12-ynoate is a methyl ester derivative of a hydroxy fatty acid characterized by a 13-carbon chain (tridec-) with a hydroxyl group at position 9, a double bond at position 10 (10-en), and a triple bond at position 12 (12-ynoate). The combination of hydroxyl, double, and triple bonds in its structure likely confers unique physicochemical properties, such as increased polarity and rigidity, compared to simpler esters.
Properties
CAS No. |
61671-18-9 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
methyl 9-hydroxytridec-10-en-12-ynoate |
InChI |
InChI=1S/C14H22O3/c1-3-4-10-13(15)11-8-6-5-7-9-12-14(16)17-2/h1,4,10,13,15H,5-9,11-12H2,2H3 |
InChI Key |
POSROZBMOIDQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC(C=CC#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-hydroxytridec-10-en-12-ynoate typically involves multi-step organic reactions. One common approach is the esterification of 9-hydroxytridec-10-en-12-ynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-hydroxytridec-10-en-12-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 9-oxotridect-10-en-12-ynoate.
Reduction: Formation of 9-hydroxytridec-10-en-12-ynol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 9-hydroxytridec-10-en-12-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 9-hydroxytridec-10-en-12-ynoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators include:
- Conjugated unsaturation (C10 double bond and C12 triple bond) : Increases rigidity and reactivity.
- Methyl ester group : Reduces acidity compared to free carboxylic acids.
Below is a comparative analysis with four structurally related compounds:

*Inferred based on structural analogy.
Physicochemical Properties
- Polarity and Solubility: this compound is expected to exhibit higher polarity than ethyl 10-undecenoate due to its hydroxyl group and triple bond, enhancing solubility in polar solvents like ethanol or methanol. Ethyl 10-undecenoate, lacking hydroxyl groups, shows moderate polarity and solubility in ethanol . Methyl salicylate, with an aromatic ring, has lower polarity but higher volatility compared to the target compound .
- Thermal Stability: The conjugated double and triple bonds in this compound may increase thermal stability compared to compounds with isolated unsaturation (e.g., ethyl 10-undecenoate).
- Acidity: (S)-9-Hydroxy-10-undecenoic acid, a carboxylic acid derivative, is significantly more acidic (pKa ~4-5) than methyl esters like the target compound, which lacks a free carboxylic acid group .
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